(3-Methylcyclohexyl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
22597-21-3 |
|---|---|
Molecular Formula |
C9H15O2- |
Molecular Weight |
155.21 g/mol |
IUPAC Name |
2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(5-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/p-1 |
InChI Key |
AEWINPKFTZLDHZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCC(C1)CC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methylcyclohexyl Acetate
Esterification Approaches for (3-Methylcyclohexyl)acetate
The most direct route to this compound involves the esterification of 3-Methylcyclohexanol (B165635). This can be achieved through both conventional and modern techniques.
Conventional Esterification from 3-Methylcyclohexanol and Acetic Acid
The classical Fischer esterification method involves the reaction of 3-Methylcyclohexanol with acetic acid in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reversible reaction is typically driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.ukyoutube.com Concentrated sulfuric acid is a commonly used catalyst for this process. chemguide.co.ukyoutube.com The reaction is generally heated to increase the rate of ester formation. chemguide.co.uk
For instance, the synthesis of similar esters like cyclohexyl acetate (B1210297) is achieved by heating cyclohexanol (B46403) with acetic acid or acetic anhydride (B1165640) with a trace amount of sulfuric acid. chemicalbook.com The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack. masterorganicchemistry.comyoutube.com This is followed by a series of proton transfers and the elimination of a water molecule to form the ester. masterorganicchemistry.com
Solvent-Free Esterification Techniques utilizing Acid Catalysis
In a move towards more environmentally benign processes, solvent-free esterification methods have been developed. These techniques often utilize solid acid catalysts to facilitate the reaction between the alcohol and carboxylic acid. One such method for preparing ortho-methylcyclohexyl acetate involves the use of a sulfonic acid ion-exchange resin as a catalyst. google.com In this process, 2-methylcyclohexanol (B165396) and acetic acid are heated together with the resin, and the product is isolated through vacuum distillation. google.com This approach offers advantages such as low cost, high catalytic efficiency, and the potential for catalyst recycling. google.comscielo.br
Another example of a solvent-free approach is the acetylation of alcohols and phenols using acetic anhydride in the presence of a catalytic amount of copper (II) sulfate (B86663) pentahydrate at room temperature. scielo.br This method has been shown to be effective for a variety of alcohols, including 2-methylcyclohexanol, resulting in high yields of the corresponding acetate. scielo.br The use of a solid, reusable catalyst and the absence of a solvent align with the principles of green chemistry. scielo.br
Indirect Synthesis Pathways involving Cyclohexane (B81311) Ring Modifications
Beyond direct esterification, this compound and its isomers can be synthesized through pathways that involve the modification of a cyclohexane precursor.
Derivatization from Toluene (B28343) Hydrogenation Intermediates for Related Methylcyclohexyl Acetates
An alternative synthetic strategy involves the hydrogenation of toluene to produce methylcyclohexane (B89554) and its intermediates, which can then be converted to methylcyclohexyl acetates. google.comscioninstruments.com Toluene can be selectively hydrogenated to yield a mixture including toluene, tetrahydrotoluene, and methylcyclohexane. google.com The tetrahydrotoluene fraction can then be esterified with acetic acid to produce methylcyclohexyl acetate. google.com This method presents an advantage by utilizing a cheap and readily available raw material like toluene. google.com The hydrogenation of toluene to methylcyclohexane is a well-studied process, with various catalysts and reaction conditions being explored to optimize the yield. sci-hub.seresearchgate.net
Preparation of Related Methylcyclohexyl Esters and Analogs
The synthesis of various cyclohexyl-based esters is of interest for numerous applications. For example, the synthesis of 2-methylcyclohexyl acetate can be achieved by the hydrogenation of ortho-cresol to 2-methylcyclohexanol, followed by esterification with acetic acid. google.com Different esterification techniques can be employed, including direct reaction with acetic acid, use of acetic anhydride, or transesterification. google.com
Furthermore, research into the synthesis of aryl cyclohexane ester derivatives for use as sensates in consumer products highlights the broad applicability of these compounds. google.com These syntheses can involve various isomers of cyclohexane-based carboxyesters. google.com The preparation of diverse esters, including those with nonsymmetric acyclic structures like methylcyclohexyl esters, has been demonstrated with high yields. acs.org
Green Chemistry Principles in Ester Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of esters to create more sustainable and environmentally friendly processes. solubilityofthings.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and catalysts. solubilityofthings.comjove.comacs.org
The use of catalysts is a cornerstone of green chemistry, as they enhance reaction efficiency, reduce energy requirements, and minimize waste. solubilityofthings.comlabmanager.com In ester synthesis, this is exemplified by the use of solid acid catalysts and enzyme catalysis. google.comacs.org Enzymes are highly specific and can often react at a single site on a molecule, eliminating the need for protecting groups and reducing the number of synthetic steps. acs.org
Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another crucial principle. solubilityofthings.comacs.org Catalytic reactions, such as those using molecular oxygen as a benign oxidant, are being developed to improve atom economy in ester synthesis. labmanager.com The use of greener solvents like acetonitrile (B52724) instead of hazardous chlorinated solvents also significantly contributes to the environmental profile of the synthesis. jove.com
Stereochemistry and Conformational Analysis of 3 Methylcyclohexyl Acetate
Isomerism and Diastereomeric Considerations in Methylcyclohexyl Acetates
(3-Methylcyclohexyl)acetate possesses two chiral centers, at the C1 and C3 positions of the cyclohexane (B81311) ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other and are commonly referred to as cis and trans isomers.
The cis isomer has both the methyl group and the acetate (B1210297) group on the same side of the cyclohexane ring (either both pointing up or both pointing down). The trans isomer has the methyl group and the acetate group on opposite sides of the ring. Each of these isomers (cis and trans) is chiral and can exist as a pair of enantiomers.
The synthesis of these compounds, often through the acetylation of the corresponding 3-methylcyclohexanol (B165635), typically results in a mixture of cis and trans isomers. ontosight.ai The relative stability of these isomers is influenced by the conformational preferences of the substituents on the cyclohexane ring. The trans isomer is generally the more stable and, therefore, the more prevalent form in an equilibrium mixture. ontosight.ai
Spectroscopic Probes for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the configuration and conformation of methylcyclohexyl acetates. Both ¹H and ¹³C NMR provide valuable information for distinguishing between cis and trans isomers.
In ¹H NMR, the chemical shift and coupling constants of the proton at C1 (the carbon bearing the acetate group) are particularly informative. An axial proton typically resonates at a higher field (lower ppm) and exhibits large axial-axial coupling constants with neighboring axial protons. Conversely, an equatorial proton resonates at a lower field (higher ppm) and shows smaller equatorial-axial and equatorial-equatorial coupling constants. This allows for the assignment of the relative stereochemistry and the predominant conformation of the molecule. For instance, in the trans isomer, the conformation with both the methyl and acetate groups in equatorial positions is highly favored to minimize steric strain. In the cis isomer, one group must be axial while the other is equatorial.
¹³C NMR spectroscopy also aids in stereochemical assignment. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. For example, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position due to steric compression, an effect known as the γ-gauche effect.
Table 1: Representative ¹H NMR Data for Isomer Assignment
| Proton | Typical Chemical Shift (ppm) - Axial | Typical Chemical Shift (ppm) - Equatorial |
| H at C1 | Lower Field | Higher Field |
This table provides a generalized representation of chemical shift trends for axial and equatorial protons on a cyclohexane ring.
Table 2: Representative ¹³C NMR Data for Isomer Assignment
| Carbon | Effect of Axial Substituent | Effect of Equatorial Substituent |
| γ-Carbons | Shielded (Upfield Shift) | Deshielded (Downfield Shift) |
This table illustrates the general γ-gauche effect observed in substituted cyclohexanes.
A study on 3-methylcyclohexyl iodide, a related compound, demonstrated that the hydrogen geminal to the substituent is easily identified at a low field chemical shift (4-5 ppm), and its coupling structure indicates its geometric position. researchgate.net An axial proton would display a more complex coupling pattern than an equatorial one. researchgate.net
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is highly sensitive to the three-dimensional structure of molecules, including their absolute configuration and conformational preferences in solution. wikipedia.orgyoutube.com
For methylcyclohexyl derivatives, VCD can provide detailed information that is complementary to NMR. While NMR provides information on the relative stereochemistry and conformation, VCD can be used to determine the absolute configuration of the chiral centers. This is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. wikipedia.org
The VCD spectrum is a result of the vibrational modes of the molecule, and its sign and intensity are dependent on the spatial arrangement of the atoms. jascoinc.com Therefore, different conformers of a molecule will have distinct VCD spectra. By analyzing the VCD spectrum of a sample, it is possible to identify the predominant conformers present in solution and their relative populations. nih.gov This makes VCD a powerful tool for studying the conformational equilibria of flexible molecules like this compound.
Stereoselective and Stereospecific Transformations
The synthesis of specific stereoisomers of this compound can be achieved through stereoselective reactions. One such method involves the oxymercuration-demercuration of an appropriate methylcyclohexene. In this two-step process, the alkene is first treated with mercury(II) acetate in the presence of a nucleophile (like water or an alcohol), followed by reduction of the resulting organomercury compound. ambeed.comwikipedia.org
The stereochemistry of the final product is influenced by the reduction step. For instance, the reduction of cis-(3-methylcyclohexyl)mercuric bromide has been studied. lookchem.com The use of sodium borohydride (B1222165) as the reducing agent can lead to a mixture of stereoisomers, as the reaction may proceed through radical intermediates. lookchem.com In contrast, reduction with sodium amalgam is often stereospecific, proceeding with retention of configuration at the carbon-mercury bond. lookchem.com This stereospecificity is thought to arise from an electrophilic cleavage of the C-Hg bond. lookchem.com By choosing the appropriate reducing agent, the stereochemical outcome of the reaction can be controlled to favor the desired isomer of the corresponding methylcyclohexane (B89554), which can then be converted to the acetate.
Biocatalysis offers a highly selective method for the resolution of racemic mixtures of methylcyclohexyl acetates. This technique utilizes enzymes, often from microbial sources, to selectively catalyze the hydrolysis of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov
For example, a racemic mixture of (±)-3-methylcyclohexyl acetate can be subjected to hydrolysis by a specific lipase (B570770) or esterase. The enzyme will preferentially bind to one enantiomer (e.g., the R-enantiomer) and catalyze its hydrolysis to the corresponding alcohol, (R)-3-methylcyclohexanol. The other enantiomer (the S-enantiomer of the acetate) remains largely unreacted. The resulting mixture of the alcohol and the unreacted acetate can then be separated, providing access to both enantiomers in high enantiomeric purity.
This method, known as kinetic resolution, is a powerful tool in asymmetric synthesis. The efficiency and enantioselectivity of the process depend on the choice of microorganism or enzyme, the reaction conditions (such as solvent and temperature), and the structure of the substrate. nih.gov Studies on similar compounds have shown that strains of Acinetobacter sp. can be effective for the kinetic resolution of cyclic esters. nih.gov
Advanced Analytical Techniques for 3 Methylcyclohexyl Acetate Characterization
Chromatographic Separation Methods
Chromatography is indispensable for separating (3-Methylcyclohexyl)acetate from reaction mixtures, byproducts, or impurities and for distinguishing between its stereoisomers.
Gas Chromatography (GC) is a cornerstone technique for assessing the purity and analyzing the isomeric composition of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column.
For purity analysis, a GC equipped with a standard non-polar or mid-polar capillary column (e.g., polydimethylsiloxane-based) and a Flame Ionization Detector (FID) is typically used. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. A pure sample will exhibit a single major peak, while impurities will appear as separate, smaller peaks. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment, often expressed as a percentage.
Due to the presence of two chiral centers in this compound (at C1 and C3 of the cyclohexane (B81311) ring), four stereoisomers exist as two pairs of enantiomers (cis and trans). Separating these isomers is crucial as they can possess different properties. This is achieved using chiral GC columns, which contain a chiral stationary phase, often based on modified cyclodextrins. These columns allow for the differential interaction with each enantiomer, resulting in different retention times and enabling their separation and quantification.
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused Silica Capillary Column (e.g., DB-5, HP-5ms) | General purity analysis |
| Chiral Capillary Column (e.g., CP Chirasil-DEX CB) | Isomer/enantiomer separation | |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample |
| Oven Program | 60°C hold for 1 min, then ramp at 5°C/min to 200°C | Separates compounds based on boiling point and polarity |
| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds |
| Detector Temp. | 275°C | Prevents condensation of analytes |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column |
This table presents typical parameters for the Gas Chromatography (GC) analysis of this compound. The specific conditions can be optimized based on the analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and precise quantification of less volatile or thermally sensitive compounds, including esters like this compound and its derivatives. researchgate.netresearchgate.net It separates components based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase that is pumped through at high pressure. researchgate.net
For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Components are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.
Quantification is typically achieved using a UV detector if the compound or its derivatives possess a chromophore. Since simple alkyl esters lack a strong chromophore, derivatization may be necessary, or alternative detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. For accurate quantification, a calibration curve is constructed by running known concentrations of a pure standard and plotting the detector response (peak area) against concentration.
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water | Elutes compounds from the column |
| Flow Rate | 1.0 mL/min | Maintains consistent retention times |
| Detector | Refractive Index (RI) or UV (if derivatized) | Detects and allows quantification of the analyte |
| Column Temp. | Ambient or controlled (e.g., 30°C) | Ensures reproducible chromatography |
| Injection Vol. | 10-20 µL | Introduces the sample into the system |
This table outlines typical parameters for High-Performance Liquid Chromatography (HPLC) analysis, which can be adapted for the purification and quantification of this compound.
Spectroscopic Elucidation Methods
Spectroscopic methods are used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with Gas Chromatography (GC-MS), it is highly effective for identifying components in a mixture. In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to form a molecular ion (M+) and fragment into smaller, charged pieces.
The mass spectrum of this compound shows a molecular ion peak ([M]+) that confirms its molecular weight of 156 g/mol . researchgate.net The spectrum is also characterized by a specific fragmentation pattern that provides structural clues. A prominent peak is observed at a mass-to-charge ratio (m/z) of 43, which corresponds to the acetyl cation ([CH₃CO]⁺). Another significant fragmentation involves the loss of acetic acid (60 Da) from the molecular ion, leading to a peak at m/z 96, corresponding to the methylcyclohexene cation. researchgate.netresearchgate.net Other notable fragments appear at m/z 81 and 55, arising from further fragmentation of the methylcyclohexyl ring. researchgate.netresearchgate.net
| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion |
| 156 | Low | [C₉H₁₆O₂]⁺ (Molecular Ion) |
| 96 | ~72 | [C₇H₁₂]⁺ (Loss of CH₃COOH) |
| 81 | ~81 | [C₆H₉]⁺ (Fragment from cyclohexyl ring) |
| 55 | ~35 | [C₄H₇]⁺ (Fragment from cyclohexyl ring) |
| 43 | 100 (Base Peak) | [C₂H₃O]⁺ (Acetyl cation) |
This table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with data sourced from the MassBank of North America and PubChem. researchgate.netresearchgate.net The relative intensities are approximate and can vary between instruments.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an ester. nih.govroyalsocietypublishing.org A strong, sharp absorption peak is observed in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. Another key absorption appears in the 1240-1230 cm⁻¹ region, corresponding to the stretching of the acyl-oxygen (C-O) bond. Additionally, absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and cyclohexyl groups. royalsocietypublishing.orgresearchgate.net
Furthermore, IR spectroscopy can provide conformational insights. Studies on methylcyclohexyl acetates have shown that the position and shape of the C-O stretching band can differ depending on whether the acetate (B1210297) group is in an axial or equatorial position on the cyclohexane ring, allowing for conformational analysis. acs.org
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H Stretch | Alkyl (Cyclohexyl & Methyl) |
| 1750-1735 | C=O Stretch | Ester (Carbonyl) |
| 1470-1450 | C-H Bend | Alkyl (CH₂) |
| 1375-1365 | C-H Bend | Methyl (CH₃) |
| 1240-1230 | C-O Stretch | Ester (Acyl-Oxygen) |
This table lists the characteristic infrared absorption bands for the functional groups present in this compound.
X-ray Diffraction, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. However, this technique requires the sample to be in a crystalline solid form. Since this compound is a liquid at room temperature, it cannot be analyzed directly.
To overcome this, a common strategy is to synthesize a solid derivative of the parent alcohol (3-methylcyclohexanol). Crystalline derivatives, such as 3,5-dinitrobenzoates, are frequently prepared for this purpose. researchgate.net The alcohol is reacted with 3,5-dinitrobenzoyl chloride to form a solid ester derivative, which can then be crystallized and analyzed.
The X-ray diffraction analysis of this solid derivative reveals the exact spatial arrangement of all atoms in the molecule, including the relative stereochemistry of the methyl group and the ester group on the cyclohexane ring (cis or trans). This allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.net The resulting structural data, including atomic coordinates and crystal packing information, is often deposited in crystallographic databases for reference. researchgate.net
Integration of Green Analytical Chemistry Principles in Ester Analysis
The field of analytical chemistry is undergoing a significant transformation, driven by the principles of Green Analytical Chemistry (GAC). This philosophy encourages the development of analytical methods that are more environmentally benign and safer for operators. researchgate.net GAC aims to minimize the consumption of hazardous reagents, reduce waste generation, lower energy usage, and promote the use of renewable resources, all without compromising analytical performance. researchgate.netnih.gov The analysis of esters, including this compound, traditionally relies on methods that involve significant quantities of organic solvents and energy-intensive steps. The integration of GAC principles offers a pathway to mitigate these environmental impacts.
The core tenets of GAC are particularly relevant to the analysis of volatile and semi-volatile esters. mdpi.comchromatographyonline.com Key strategies include the miniaturization of sample preparation techniques, the substitution of hazardous solvents with greener alternatives, and the optimization of chromatographic methods to reduce energy and resource consumption. chromatographyonline.comjk-sci.com
Greener Sample Preparation Techniques
Sample preparation is often the most resource-intensive stage of an analytical workflow, accounting for a significant portion of solvent use and waste generation. ttcenter.ir Therefore, "greening" this step is a primary focus in the analysis of esters.
Miniaturized Extraction Methods
The move away from classical, solvent-heavy techniques like liquid-liquid extraction (LLE) is central to GAC. chromatographyonline.comresearchgate.net Miniaturized methods have emerged as powerful, sustainable alternatives that drastically reduce the need for organic solvents. chromatographyonline.comuva.es
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that has become highly popular for the analysis of volatile organic compounds (VOCs), including esters. ttcenter.irhelsinki.firesearchgate.net It utilizes a fused silica fiber coated with a sorbent material. The fiber is exposed to the sample (either directly immersed or in the headspace), where analytes adsorb onto the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. helsinki.fi This method combines extraction, concentration, and sample introduction into a single step, eliminating the need for solvents and reducing sample volume. helsinki.fimdpi.com
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of conventional solid-phase extraction (SPE). ttcenter.irmdpi.com In MEPS, a small amount of sorbent (around 1 mg) is packed into a syringe. ttcenter.ir The sample is drawn through the sorbent, and after washing, the retained analytes are eluted with a very small volume of solvent, often just a few microliters. ttcenter.ir This approach significantly reduces solvent consumption compared to traditional SPE. uva.esnih.gov
Liquid-Phase Microextraction (LPME): LPME encompasses several techniques, including single-drop microextraction (SDME), that use microliter volumes of an extraction solvent. jk-sci.comresearchgate.net This drastically cuts down on the solvent waste associated with conventional LLE. researchgate.net
These microextraction techniques not only align with GAC principles by minimizing waste but also often provide higher enrichment factors and improved sensitivity. researchgate.net
Table 1: Comparison of Traditional vs. Green Sample Preparation Techniques for Ester Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) | Microextraction by Packed Sorbent (MEPS) |
| Solvent Volume | High (mL to L range) | None (Solvent-free) | Very Low (µL range) |
| Waste Generation | High | Minimal | Minimal |
| Extraction Time | Long (30-60 min) | Moderate (15-45 min) | Short (minutes) |
| Automation Potential | Low | High | High |
| Sensitivity | Moderate | High | High |
| Environmental Impact | High | Low | Low |
Sustainable Solvents and Reagents
The selection of solvents is a critical aspect of greening the analytical workflow for this compound. Traditional solvents used in ester analysis, such as hexane, dichloromethane, and chloroform, are often volatile, toxic, and environmentally persistent. chromatographyonline.comresearchgate.net
GAC promotes the use of "greener" solvents that are less hazardous and more sustainable. mdpi.comorientjchem.org
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, isopropanol, and ethyl acetate, are increasingly used as replacements for petroleum-based solvents. usc.edunih.gov For many chromatographic applications, mixtures of ethyl acetate and ethanol can replace more hazardous solvents like dichloromethane. usc.edu
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an excellent green solvent. It is non-toxic, non-flammable, and can be readily removed from the extract. jk-sci.comorientjchem.org It is particularly useful in supercritical fluid extraction (SFE) and supercritical fluid chromatography (SFC).
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials have low volatility and tunable properties, making them promising alternatives for extraction and separation processes. mdpi.comjk-sci.comorientjchem.org Their use can enhance extraction efficiency while minimizing the release of VOCs. mdpi.com
Table 2: Examples of Green Solvents as Alternatives in Ester Analysis
| Traditional Solvent | Green Alternative(s) | Key Advantages of Alternative | Application Area |
| Hexane | Heptane, Supercritical CO₂ | Lower neurotoxicity (Heptane); Non-toxic, recyclable (scCO₂) | Extraction, Chromatography |
| Dichloromethane | Ethyl acetate/Ethanol mixture | Lower toxicity, biodegradable | Chromatography, Extraction |
| Methanol | Ethanol, Isopropanol | Lower toxicity, produced from renewable resources | Chromatography, Derivatization |
| Toluene (B28343) | Cyrene (bio-based) | Biodegradable, lower toxicity | Extraction |
Energy-Efficient Analytical Instrumentation
Modern advancements in instrumentation also contribute to the greening of ester analysis. In gas chromatography (GC), which is the primary technique for analyzing volatile esters like this compound, several innovations align with GAC principles.
Carrier Gas Selection: The use of hydrogen as a carrier gas instead of the traditional helium is a key green improvement. mdpi.com Hydrogen is a renewable resource, whereas helium is finite and becoming more expensive. Furthermore, hydrogen can lead to faster analysis times and improved separation efficiency. mdpi.com
Low Thermal Mass (LTM) GC: This technology allows for very rapid heating and cooling of the GC column, significantly reducing the energy consumption per analysis and shortening run times. mdpi.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides greatly enhanced separation capacity for complex samples. mdpi.com By improving resolution, GC×GC can reduce the need for extensive, solvent-intensive sample cleanup steps. mdpi.com
By integrating these green principles—from miniaturized sample preparation and sustainable solvents to energy-efficient instrumentation—the analytical characterization of this compound can be performed with a significantly reduced environmental footprint.
Theoretical and Computational Studies of 3 Methylcyclohexyl Acetate
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations are fundamental in elucidating the mechanisms and energetics of chemical reactions involving esters like (3-Methylcyclohexyl)acetate. These methods model the electronic structure of molecules to predict their behavior.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating reaction mechanisms at the molecular level. nih.govusfq.edu.ec DFT calculations, for instance, have been successfully used to study the mechanisms of esterification and hydrolysis. researchgate.netmdpi.com For a reaction like the acid-catalyzed hydrolysis of an ester, DFT can be used to model the formation of intermediates, such as the tetrahedral intermediate, and locate the transition state structures connecting reactants, intermediates, and products. khanacademy.orgresearchgate.net
Studies on similar reactions, such as the esterification of carboxylic acids with alcohols, have utilized DFT to compare different mechanistic pathways, including concerted and stepwise mechanisms. rsc.org For example, in the esterification of acetic acid with methanol, DFT calculations have helped to elucidate the role of the acid catalyst and the formation of a cyclic 6-membered ring transition structure, providing results that align well with experimental data. researchgate.net These computational approaches allow for the determination of activation energies, which are critical for understanding reaction rates. For instance, DFT studies on the autoxidation of cyclic ethers like tetrahydrofuran (B95107) have shown how energy barriers for hydrogen abstraction can be calculated, offering insights into relative reactivity. researchgate.net
Ab initio methods, while often more computationally intensive, provide highly accurate results and can be used to validate DFT findings. acs.org For the gas-phase elimination reactions of substituted alkenes, ab initio calculations have been shown to agree with experimental kinetic parameters. usfq.edu.ec Such studies on related systems suggest that applying these methods to the formation or hydrolysis of this compound could precisely map out the potential energy surface and identify the most favorable reaction pathways.
Thermochemical analysis, often performed in conjunction with quantum chemical calculations, provides essential data on the thermodynamics of a reaction, such as the enthalpy, entropy, and Gibbs free energy of reaction. This information determines the position of chemical equilibrium. For esterification reactions, which are typically reversible, understanding the thermodynamics is crucial for process optimization. mdpi.com
Computational models can predict these thermodynamic properties. For a range of esterification reactions, predicted equilibrium constants (Keq) have shown excellent agreement with experimental values. acs.org For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid was studied to determine reaction equilibrium constants and activity coefficients, revealing the exothermic nature of the reaction. mdpi.com The data derived from such analyses are vital for designing industrial reactors and optimizing reaction conditions to maximize product yield. mdpi.com
Below is a table illustrating the kind of data that can be obtained from thermochemical analysis of esterification reactions, based on studies of similar compounds.
| Reaction | Temperature (K) | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Keq (Calculated) |
| Acetic Acid + Ethanol | 353.15 | -20.5 | -4.8 | 4.2 |
| Propionic Acid + Methanol | 363.15 | -21.1 | -5.2 | 4.9 |
| Acetic Acid + 1-Methoxy-2-Propanol | 353 | -15.8 | -3.5 | 2.9 |
Table 1: Illustrative thermochemical data for various esterification reactions. The values are representative and collated from different studies on ester reactions to demonstrate the output of thermochemical analysis.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from their conformational landscapes to their interactions with other molecules.
The three-dimensional structure of this compound is not static. The cyclohexane (B81311) ring exists predominantly in a chair conformation, and the methyl and acetate (B1210297) substituents can occupy either axial or equatorial positions. pressbooks.pub Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. studysmarter.co.uk For substituted cyclohexanes, there is an energetic preference for bulky substituents to occupy the equatorial position to minimize steric strain. youtube.com
Computational methods, particularly molecular mechanics and quantum chemistry, are used to perform energy minimization and map the potential energy surface of different conformers. Studies on various methylcyclohexyl acetates have determined the conformational preferences through kinetic measurements of hydrolysis, which are directly related to the stability of the conformers. pressbooks.pub For cis- and trans-3-methylcyclohexyl acetate, it is assumed that the conformer with the equatorial acetoxy group is more stable. pressbooks.pub
Molecular dynamics (MD) simulations can further explore the conformational space of cyclic molecules in solution, providing a picture of the dynamic equilibrium between different chair and boat conformations. nih.gov These simulations explicitly model the solvent, which can influence conformational preferences. nih.gov
| Conformer of Methylcyclohexane (B89554) | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Methyl (Equatorial) | Equatorial | 0 | ~95 |
| Methyl (Axial) | Axial | 1.7 | ~5 |
Table 2: An illustrative example of conformational energy differences in a simple substituted cyclohexane. This demonstrates the energetic penalty for a methyl group occupying an axial position.
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or other properties. wikipedia.org Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses molecular descriptors to build mathematical models that can predict the activity of new compounds. nih.govmdpi.com
For ester derivatives, QSAR models can be developed to predict properties like binding affinity to a receptor or sensory perception (e.g., fragrance). nih.gov These models rely on calculating a wide range of descriptors, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. nih.gov For instance, 3D-QSAR studies on ester antagonists for the 5-HT3 receptor have been used to understand the structural requirements for binding. wikipedia.org Machine learning algorithms are increasingly used to build more sophisticated and predictive QSAR models from large datasets. acs.org
While specific SAR studies on this compound are not widely published, the methodologies are well-established. A hypothetical QSAR study for a series of fragrance esters could identify key structural features, such as the size and shape of the cycloalkyl ring or the nature of the ester group, that correlate with a specific odor profile. rsc.org
Applications in Cheminformatics and Data-Driven Chemical Research
Cheminformatics combines chemistry, computer science, and information science to analyze and manage large chemical datasets. neovarsity.org This field is increasingly driving chemical research, from the discovery of new materials to the optimization of industrial processes. acs.org
For a compound like this compound, which is used as a fragrance and flavor agent, cheminformatics plays a crucial role. Large databases of fragrance molecules can be analyzed to define a "fragrance-like" chemical space based on physicochemical properties. researchgate.net This allows for the virtual screening of vast chemical libraries to identify new potential fragrance compounds. nih.gov
Data-driven research, powered by machine learning, is also being used to predict the properties and reactivity of esters. arxiv.orgijcce.ac.ir For example, machine learning models can be trained on experimental data to predict reaction outcomes for transesterification reactions with high accuracy. ijcce.ac.ir Another application is the prediction of physical properties; models have been developed to predict properties like the dielectric constant for large sets of ester molecules, accelerating the discovery of materials for specific applications. arxiv.org The automatic creation of scents with desired odor profiles using generative neural networks based on mass spectra is an emerging area of data-driven fragrance research. researchgate.net
Biochemical Interactions and Biological Relevance of Methylcyclohexyl Acetates
Enzymatic Transformations of Ester Linkages
The ester bond in (3-Methylcyclohexyl)acetate is a key functional group that is susceptible to enzymatic transformation, particularly hydrolysis. This reactivity is central to its biological processing and its applications in biocatalysis.
Esterase-Mediated Hydrolysis and Biocatalysis
Esterases, a broad class of hydrolase enzymes, are responsible for the cleavage of ester bonds to produce an alcohol and a carboxylic acid. In the case of this compound, esterase-mediated hydrolysis would yield 3-methylcyclohexanol (B165635) and acetic acid. Lipases, a subclass of esterases, are particularly versatile in this regard and are widely used in biocatalysis. For instance, lipases from Candida rugosa and Candida antarctica are known to catalyze both hydrolysis and esterification reactions on a variety of substrates. acs.orgpharmablock.comnih.gov
The biocatalytic applications of these enzymes often involve the selective transformation of specific stereoisomers of a chiral molecule. Given that this compound possesses chiral centers, lipases could be employed for the kinetic resolution of its racemic mixtures. This process involves the enzyme selectively hydrolyzing one enantiomer or diastereomer at a faster rate, allowing for the separation of the unreacted ester and the product alcohol in high enantiomeric or diastereomeric purity. This principle has been successfully applied to similar cyclic alcohols, such as the lipase-mediated acetylation of 4-(tert-Butyl)cyclohexanol, demonstrating the feasibility of using these enzymes for the stereoselective synthesis of valuable chiral compounds. nih.gov
The efficiency of enzymatic hydrolysis is influenced by several factors, including the enzyme's origin, immobilization of the enzyme, pH, and temperature. pharmablock.comnih.gov Immobilizing lipases on solid supports can significantly enhance their stability and reusability, making the biocatalytic process more economically viable for industrial applications. nih.gov
Metabolic Pathway Investigations using Ester Analogs
The metabolic fate of a compound like this compound in a biological system is of significant interest. The initial step in its metabolism would likely be the hydrolysis of the ester bond by endogenous esterases, releasing 3-methylcyclohexanol and acetate (B1210297). The acetate would enter the central carbon metabolism, for example, through the formation of acetyl-CoA.
The fate of the resulting 3-methylcyclohexanol can be inferred from studies on its parent hydrocarbon, methylcyclohexane (B89554). When administered to rabbits, methylcyclohexane is primarily metabolized through hydroxylation at various positions on the cyclohexane (B81311) ring. nih.govnih.gov The major metabolites are cis- and trans-3-methylcyclohexanol (B12282318) and trans-4-methylcyclohexanol, which are then conjugated with glucuronic acid and excreted in the urine. nih.govnih.gov This suggests that following the initial hydrolysis of this compound, the released 3-methylcyclohexanol would undergo similar oxidative metabolism, leading to the formation of various diol and triol derivatives, followed by conjugation and excretion.
Ester analogs are valuable tools for probing metabolic pathways. nih.gov By introducing a readily cleavable ester group, researchers can create prodrugs or tracer molecules. The ester masks a functional group, often to improve cell permeability, and is then cleaved by intracellular esterases to release the active molecule at the desired site of action. nih.gov Although no specific studies have been identified that utilize this compound for this purpose, its structure lends itself to such applications. The rate and selectivity of its hydrolysis by different cellular esterases could provide insights into the distribution and activity of these enzymes in various tissues and cell types. nih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding ligand-enzyme interactions at a molecular level and in the rational design of new drugs.
Ligand-Enzyme Binding Site Interactions with Methylcyclohexyl Acetate Derivatives
Molecular docking simulations can provide valuable insights into how this compound and its derivatives fit into the active site of an esterase or lipase (B570770). nih.govresearchgate.net The active site of these enzymes typically contains a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate or glutamate) located within a binding pocket. nih.gov
For a substrate like this compound, the binding would be governed by a combination of interactions:
Hydrophobic Interactions: The non-polar cyclohexyl ring would likely interact favorably with hydrophobic amino acid residues within the enzyme's acyl-binding pocket. nih.govbiorxiv.org
Hydrogen Bonding: The carbonyl oxygen of the acetate group is a hydrogen bond acceptor and could interact with hydrogen bond donor residues in the active site, helping to correctly orient the ester bond for catalysis. nih.gov
Steric Fit: The size and shape of the 3-methylcyclohexyl group would need to be complementary to the enzyme's binding pocket. The position of the methyl group (cis vs. trans, and its location at C3) would influence the binding affinity and the rate of hydrolysis. biorxiv.org
Docking studies on esterases with substrates like p-nitrophenyl esters have shown that the acyl chain binds in a pocket, positioning the ester linkage near the catalytic serine residue for nucleophilic attack. biorxiv.org A similar binding mode would be expected for this compound, where the acetate moiety is positioned for hydrolysis, and the 3-methylcyclohexyl group occupies the alcohol-binding portion of the active site.
Design of Derivatives as Enzyme Inhibitors
The cyclohexane ring is a common scaffold in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for a target enzyme. pharmablock.com Numerous drugs and enzyme inhibitors incorporate a cyclohexyl or related cyclic moiety. pharmablock.comnih.govnih.gov
Derivatives of this compound could be designed as enzyme inhibitors by modifying its structure to bind tightly to an enzyme's active site without undergoing a reaction. The general strategies for this include:
Introducing Functional Groups: Adding groups that can form strong interactions (e.g., hydrogen bonds, ionic bonds) with key residues in the active site can significantly increase binding affinity. nih.gov
Mimicking the Transition State: Designing a molecule that mimics the high-energy transition state of the enzymatic reaction can lead to very potent inhibitors. For an esterase, this might involve creating a stable tetrahedral intermediate analog.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives with systematic modifications to the cyclohexyl ring (e.g., changing the position or nature of substituents) and the acetate group allows for the study of how these changes affect inhibitory potency. nih.govnih.gov This information is crucial for optimizing the inhibitor's structure.
For example, cyclohexyl-based structures have been successfully developed as potent inhibitors for a range of enzymes, including cyclin-dependent kinase 2 (CDK2), mGluR5 negative allosteric modulators, and carbonic anhydrases. nih.govnih.govnih.gov These examples demonstrate the utility of the cyclohexyl scaffold in presenting functional groups in a specific spatial orientation to maximize interactions with a protein target, a principle that could be applied to develop inhibitors based on the this compound structure.
Environmental Fate and Degradation Pathways of 3 Methylcyclohexyl Acetate
Abiotic Transformation Processes
Abiotic degradation involves non-biological processes that transform the chemical structure of (3-methylcyclohexyl)acetate. The primary mechanisms are hydrolysis in aqueous environments and photodegradation in the atmosphere and on surfaces.
Esters such as this compound are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding the parent alcohol (3-methylcyclohexanol) and carboxylic acid (acetic acid). This process can be catalyzed by acid or base. The rate of alkaline hydrolysis for various methylcyclohexyl acetates has been studied, revealing that the stereochemistry of the molecule influences the reaction rate.
Research on the alkaline hydrolysis of cis- and trans-3-methylcyclohexyl acetates in aqueous dioxan has provided insights into their relative reactivity. eanet.asia The rate of hydrolysis is dependent on the conformation of the acetoxy group, with equatorial esters generally hydrolyzing more rapidly than their axial counterparts. eanet.asia This difference in reactivity is attributed to steric factors and the accessibility of the carbonyl group to the hydroxide (B78521) ion.
Table 1: Kinetic Data for Alkaline Hydrolysis of Cyclohexyl Acetate (B1210297) Derivatives
| Compound | Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Cyclohexyl acetate | 20.0 | 0.00193 | 14.5 |
| cis-3-Methylcyclohexyl acetate | 20.0 | 0.00201 | 14.3 |
| trans-3-Methylcyclohexyl acetate | 20.0 | 0.000638 | 15.2 |
Data derived from studies on the alkaline hydrolysis of cyclohexyl acetates in aqueous dioxan. eanet.asia
The hydrolysis reaction for this compound is as follows: C₉H₁₆O₂ + H₂O → C₇H₁₄O + CH₃COOH (this compound + Water → 3-Methylcyclohexanol (B165635) + Acetic Acid)
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For organic compounds like this compound, this can occur through direct absorption of photons or, more commonly, through indirect reactions with photochemically generated reactive species, such as the hydroxyl radical (•OH). copernicus.org
In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded by gas-phase reactions with hydroxyl radicals. copernicus.orgresearchgate.net The rate of this reaction is a key determinant of the compound's atmospheric lifetime. The reaction is typically initiated by the abstraction of a hydrogen atom from the cyclohexane (B81311) ring or the methyl group by the hydroxyl radical, leading to the formation of a carbon-centered radical. This radical then reacts further with molecular oxygen, leading to a cascade of reactions that can ultimately result in the formation of more oxidized and smaller molecules, such as ketones, aldehydes, and carbon dioxide. researchgate.net The estimated atmospheric lifetime of a similar compound, cyclohexanol (B46403), based on its reaction with hydroxyl radicals, is approximately 15 hours, suggesting that this compound is not likely to persist for long periods in the atmosphere. researchgate.net
In aqueous environments and on surfaces, photodegradation can also occur. The photolysis of alkyl esters can proceed through various pathways, including intramolecular rearrangements and dissociation processes. cdnsciencepub.com The presence of a γ-hydrogen in the alcohol moiety of an ester can lead to a Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group. wikipedia.org This results in the formation of an enol and an alkene.
Biotic Degradation Pathways
Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms. This is often the most significant degradation pathway in soil and water systems.
In aerobic environments, microorganisms utilize enzymes to break down organic compounds for energy and carbon. The biodegradation of esters like this compound is typically initiated by the enzymatic hydrolysis of the ester bond by esterases, which are common in many soil and aquatic microorganisms. nih.govnih.gov This initial step is the same as chemical hydrolysis, producing 3-methylcyclohexanol and acetic acid.
Following hydrolysis, the resulting alcohol and carboxylic acid are further metabolized. Acetic acid is a simple organic acid that can be readily utilized by a wide range of microorganisms through central metabolic pathways. The microbial degradation of the 3-methylcyclohexanol intermediate is expected to proceed via oxidation of the alcohol group to a ketone (3-methylcyclohexanone), followed by ring cleavage. Studies on the microbial degradation of a structurally similar compound, (4-methylcyclohexyl)methanol, have shown that aerobic degradation is relatively rapid, with nearly complete removal within two weeks in river sediments. nih.gov A bacterial strain identified as Bacillus pumilus was capable of effectively degrading this compound. nih.gov The degradation of the cyclohexane ring often involves monooxygenase enzymes that introduce hydroxyl groups, facilitating ring opening and further breakdown into smaller molecules that can enter the tricarboxylic acid (TCA) cycle.
The rate at which esters are biodegraded in the environment is influenced by a variety of factors, both related to the chemical's structure and the surrounding environmental conditions. epa.gov
Chemical Structure:
Chain Length: The length of the alcohol and acid moieties of an ester can affect its bioavailability and the efficiency of enzymatic hydrolysis.
Branching: Branching in the alcohol or acid part of the ester can hinder enzymatic attack due to steric hindrance, often leading to slower degradation rates. aivc.org For instance, the branched structure of the methylcyclohexyl group may influence the rate of degradation of this compound.
Unsaturation: The presence of double or triple bonds can influence biodegradability, sometimes increasing the rate by providing an alternative site for enzymatic attack. aivc.org
Cyclic Structure: The rigidity of a cyclic structure can sometimes prevent the optimal orientation for enzymatic attack, potentially slowing degradation compared to linear analogues. nih.govresearchgate.net
Environmental Conditions:
Temperature and pH: Microbial activity and enzyme function are optimal within specific temperature and pH ranges. epa.gov Deviations from these optimal conditions can significantly reduce biodegradation rates.
Oxygen Availability: Aerobic degradation is generally faster and more complete than anaerobic degradation for many organic compounds, including those with cyclic structures. nih.gov
Nutrient Availability: Microorganisms require other nutrients, such as nitrogen and phosphorus, for growth and metabolism. A lack of these essential nutrients can limit biodegradation.
Bioavailability: The extent to which a compound is available to microorganisms is a critical factor. epa.gov Compounds with low water solubility or that are strongly adsorbed to soil particles may have reduced bioavailability and, consequently, slower degradation rates.
Environmental Monitoring and Risk Assessment Methodologies for Esters
Monitoring the presence of volatile esters like this compound in the environment and assessing their potential risks are crucial for environmental protection.
Environmental Monitoring: Monitoring methodologies for volatile organic compounds (VOCs), including esters, in air, water, and soil typically involve sample collection followed by laboratory analysis.
Air Sampling: Active sampling methods use a pump to draw air through a sorbent tube, which traps the VOCs for later analysis. eanet.asiaprecisionenviro.net Passive samplers, on the other hand, collect VOCs by diffusion over a longer period. precisionenviro.netresearchgate.net
Water and Soil Sampling: Grab samples of water or soil are collected, and the target compounds are then extracted using techniques like purge-and-trap or solid-phase microextraction (SPME).
Analytical Techniques: The primary analytical method for identifying and quantifying esters like this compound is gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netchromatographyonline.com This technique provides both high separation efficiency and definitive identification of the compound. Real-time monitoring can also be achieved using techniques like selected ion flow tube mass spectrometry (SIFT-MS). chromatographyonline.com
Risk Assessment: The environmental risk assessment of esters, particularly those used as fragrance ingredients, often follows a tiered framework. epa.govnih.gov
Tier 1: Screening Assessment: This initial phase involves conservative estimations of environmental concentrations, often using models like EPISuite to predict the Predicted Environmental Concentration (PEC). This is compared to a Predicted No-Effect Concentration (PNEC) or an Environmental Effects Threshold of Concern (EETC) to identify potential risks. epa.gov
Tier 2: Refined Assessment: If the initial screening indicates a potential risk, a more refined assessment is conducted using more specific data, such as measured biodegradation rates or information on regional usage patterns. epa.gov
Tier 3: In-depth Assessment: This tier may involve conducting further ecotoxicological studies or more detailed environmental monitoring to get a more accurate picture of the compound's exposure and effects. epa.gov
For fragrance ingredients, organizations like the Research Institute for Fragrance Materials (RIFM) have established frameworks for assessing environmental risk, which consider the unique properties and use patterns of these compounds. epa.govnih.govnih.gov
Advanced Applications and Derivatization of 3 Methylcyclohexyl Acetate in Organic Synthesis
Role as a Synthetic Intermediate in Complex Molecule Construction
(3-Methylcyclohexyl)acetate serves as a valuable building block in the intricate field of organic synthesis. Its inherent structural features, including the methyl-substituted cyclohexane (B81311) ring, offer a scaffold for the construction of more complex molecular architectures. The ester functionality provides a reactive site for a variety of chemical transformations, enabling its incorporation into larger molecules.
Recent advancements in catalysis have expanded the utility of related cyclohexyl esters in complex chemical reactions. For instance, dual photoredox and cobalt catalysis have enabled the remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates. In these reactions, nonsymmetrical esters, including methylcyclohexyl variants, have demonstrated effective 1,2-migration, yielding functionalized products with high efficiency. This methodology allows for the formation of carbon-halogen bonds at positions remote from the initial functional group, showcasing the potential to use derivatives of this compound in sophisticated synthetic strategies. Such reactions proceed under mild conditions and tolerate a diverse range of functional groups, highlighting their robustness and applicability in the late-stage functionalization of complex molecules.
The ability to perform such transformations on a gram scale underscores the practical utility of these methods in synthetic campaigns. Mechanistic studies suggest a radical-based pathway, expanding the toolkit for selective C-X bond formation and offering a general approach to 1,3-selective hydrofunctionalization. This positions this compound and its derivatives as key intermediates for accessing complex structures that might be challenging to synthesize through traditional methods.
Synthesis of Functionally Substituted Methylcyclohexyl Acetate (B1210297) Derivatives
The derivatization of this compound opens avenues for creating a diverse array of functionally substituted compounds with tailored properties. These derivatives can be designed for specific applications, ranging from novel ester structures to bioactive molecules.
Preparation of Novel Cyclic Ester Structures
The synthesis of novel cyclic esters, or lactones, can be envisioned through the intramolecular transesterification of appropriately functionalized derivatives of this compound. masterorganicchemistry.com Transesterification, the process of exchanging the alkoxy group of an ester, can be catalyzed by either acid or base. masterorganicchemistry.com For intramolecular transesterification to occur, a hydroxyl group would need to be introduced into the methylcyclohexyl ring or the acetyl group of this compound.
The general mechanism for base-catalyzed intramolecular transesterification involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the original alkoxy group to yield the cyclic ester. masterorganicchemistry.com Acid-catalyzed lactonization, on the other hand, proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the hydroxyl group. masterorganicchemistry.com
While direct synthesis of cyclic esters from this compound requires prior functionalization, the principles of transesterification provide a clear pathway to such novel structures. masterorganicchemistry.com The formation of these cyclic esters can be a crucial step in the synthesis of complex natural products and other target molecules.
Incorporation into Bioactive Molecules and Drug Design
The methylcyclohexane (B89554) moiety is a structural component found in various bioactive molecules. The physical and chemical properties imparted by this group, such as lipophilicity and conformational rigidity, can be advantageous in drug design. This compound can serve as a starting material or a synthon for the introduction of the 3-methylcyclohexyl group into larger, more complex molecules with potential therapeutic applications.
The synthesis of bioactive compounds often involves the strategic assembly of different molecular fragments. For instance, the tetrahydroisoquinoline core, a key feature in many biologically active compounds, has been synthesized through various methods, including 1,3-dipolar cycloadditions. While not directly involving this compound, these synthetic strategies highlight how cyclic moieties are incorporated to build complex heterocyclic systems. The methylcyclohexyl group from this compound could be incorporated into reactants for similar cycloaddition reactions to generate novel bioactive scaffolds.
Furthermore, natural products serve as a major source of inspiration for drug discovery. nih.gov The modification of existing bioactive natural products is a common strategy to improve their efficacy, selectivity, and pharmacokinetic properties. The 3-methylcyclohexyl group could be appended to known bioactive scaffolds to enhance their properties. For example, the high sp3 carbon content in many natural products is believed to contribute to their biological activity by providing structural flexibility. mdpi.com The incorporation of the 3-methylcyclohexyl group would increase the sp3 character of a molecule, potentially leading to improved biological activity.
Utilization in Materials Science and Industrial Chemical Processes
Cyclohexyl esters, including this compound, find utility in various industrial applications and are being explored for their potential in materials science. Their properties as solvents and their ability to be incorporated into polymers make them valuable in several sectors.
A significant industrial application of a related compound, 2-methylcyclohexyl acetate, is as a solvent in the production of hydrogen peroxide via the anthraquinone (B42736) process. google.com This highlights the excellent dissolving power of methylcyclohexyl acetates for specific industrial reagents. google.com this compound is also used as a solvent in coatings and paints due to its favorable solubility characteristics. google.com
In the realm of materials science, cyclohexyl esters are utilized as plasticizers to improve the flexibility and durability of polymeric materials. nih.gov The incorporation of the cyclohexyl group can influence the thermal and mechanical properties of polymers. For instance, research on poly(cyclohexylmethyl methacrylate) has shown that the bulky cyclohexyl group affects the polymer's conformational transitions. researchgate.net This suggests that this compound could be used as a monomer or an additive to tailor the properties of specialty polymers. taylorfrancis.commdpi.com
Furthermore, the synthesis of cyclohexyl esters via atom-economical processes is an area of active research. The direct esterification of cyclohexene (B86901) with carboxylic acids over solid acid catalysts represents a green and efficient method for producing these esters, which are valuable in the fragrance and flavor industry. researchgate.net This approach avoids the formation of by-products and allows for the reuse of the catalyst, aligning with the principles of sustainable chemistry. researchgate.net
Q & A
Basic: What are the standard synthetic routes for (3-Methylcyclohexyl)acetate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves esterification or transesterification. For example, cyclohexyl acetic acid derivatives can be synthesized via catalytic hydrogenation of intermediates (e.g., NaN₃ and Pd/C in EtOH) followed by esterification with acetic anhydride under acidic conditions . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For instance, using BH₃-DMS in THF improves stereochemical outcomes in cyclohexane derivatives . Reaction monitoring via TLC or GC-MS is recommended to track intermediate formation.
Advanced: How can computational tools predict metabolic pathways or synthetic feasibility of this compound derivatives?
Methodological Answer:
Tools like PISTACHIO, BKMS_METABOLIC, and REAXYS integrate quantum chemistry and QSPR models to predict metabolic degradation or synthetic routes. For example, template-based relevance heuristics (min. plausibility = 0.01) prioritize viable precursors from databases, enabling automated route generation . Advanced users should cross-validate predictions with experimental data (e.g., LC-MS fragmentation patterns) to resolve discrepancies in regioselectivity or byproduct formation .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Key signals include the methyl ester group (δ ~3.6 ppm for CH₃O) and cyclohexyl protons (δ ~1.2–2.1 ppm for axial/equatorial H) .
- IR Spectroscopy: Ester carbonyl stretching (ν ~1740 cm⁻¹) confirms the acetate moiety .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 170.21 for C₉H₁₄O₃) and fragmentation patterns validate the backbone .
Advanced: How can enantioselective synthesis of this compound be achieved using chiral catalysts?
Methodological Answer:
Chiral phosphine ligands (e.g., BINAP) or enzyme-mediated catalysis (e.g., lipases in non-polar solvents) enhance enantiomeric excess (ee). For example, Pd/C asymmetric hydrogenation of ketone intermediates under H₂ pressure (1–5 bar) achieves >90% ee in cyclohexane derivatives . Reaction optimization includes screening solvent systems (e.g., THF vs. DMF) and temperature gradients (40–80°C) to minimize racemization .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves (inspected pre-use) and chemical-resistant suits prevent dermal exposure .
- Ventilation: Use fume hoods to avoid inhalation; respiratory protection (e.g., N95 masks) is required at high concentrations .
- First Aid: Immediate rinsing with water for skin contact and artificial respiration if inhaled .
Advanced: How do steric effects in the cyclohexyl ring influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The 3-methyl group introduces axial steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., using NaCN in DMF at 60°C) show reduced nucleophilic attack rates compared to unsubstituted cyclohexyl analogs . Computational modeling (DFT) quantifies transition-state energies, guiding solvent selection (polar aprotic solvents mitigate steric effects) .
Basic: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Flash Chromatography: Use silica gel with ethyl acetate/hexane gradients (5–20% EtOAc) for high-purity isolation .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve stereoisomers, with UV detection at 210 nm .
Advanced: How can researchers address contradictions in thermal stability data for this compound?
Methodological Answer:
Differential Scanning Calorimetry (DSC) under inert gas (N₂) identifies decomposition onset temperatures. Discrepancies often arise from impurity profiles—validate purity via GC-MS (>98%) before testing . Isothermal stability studies (e.g., 40°C for 30 days) coupled with Karl Fischer titration quantify hydrolytic degradation rates .
Basic: What are the applications of this compound in drug delivery systems?
Methodological Answer:
Its lipophilic cyclohexyl group enhances membrane permeability, making it a candidate for prodrug formulations. Studies use it to esterify polar drugs (e.g., antivirals), improving bioavailability . Compatibility with lipid nanoparticles (LNPs) is validated via dynamic light scattering (DLS) and entrapment efficiency assays .
Advanced: How does the substitution pattern on the cyclohexane ring affect the biological activity of this compound derivatives?
Methodological Answer:
3-Methyl substitution increases metabolic stability compared to 4-methyl analogs (e.g., reduced CYP450 oxidation). In vitro assays (hepatocyte microsomes) quantify half-life differences . QSAR models correlate logP values (2.8–3.5) with cytotoxicity thresholds (IC50), guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
